N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-methoxy-1-naphthyl)methylidene]-2,2-diphenylacetohydrazide
Uniqueness
N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a naphthyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C27H24N6O2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H24N6O2/c1-17-22(18(2)33(32-17)20-10-5-4-6-11-20)16-28-31-27(34)24-15-23(29-30-24)26-21-12-8-7-9-19(21)13-14-25(26)35-3/h4-16H,1-3H3,(H,29,30)(H,31,34)/b28-16+ |
InChI Key |
GUGYHUBRSXGPSF-LQKURTRISA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=C(C=CC5=CC=CC=C54)OC |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=C(C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.